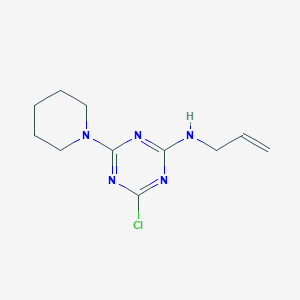![molecular formula C17H18N2O5S2 B5202373 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research projects.
作用機序
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate various signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, reduce tumor size, protect neurons from oxidative stress, and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine in lab experiments is its potent anti-cancer and neuroprotective properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and administration.
将来の方向性
There are several future directions for the study of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, future studies could focus on its potential applications in other scientific research fields, such as immunology and infectious disease research. Finally, clinical trials could be conducted to evaluate its safety and efficacy as a potential therapeutic agent for cancer and neurodegenerative diseases.
合成法
The synthesis of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 2-(4-methoxy-3-nitrophenyl)thiocarbonyl chloride with 4-methylphenylsulfinylamine in the presence of a base such as triethylamine. The resulting product is then treated with 4-methylphenylsulfonyl chloride to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine can protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-3-6-14(7-4-12)26(22,23)18-9-10-25-17(18)13-5-8-16(24-2)15(11-13)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKSEJUSGPALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5202291.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202319.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202322.png)
![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5202333.png)
![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)

![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
